molecular formula C9H15N3O5 B015234 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose CAS No. 94801-01-1

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose

Cat. No. B015234
CAS RN: 94801-01-1
M. Wt: 245.23 g/mol
InChI Key: GYSFIJJRAZOESF-JAKMQLQISA-N
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Description

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose is a quintessential biomedicine . It is extensively utilized in the therapeutic management of diverse afflictions . It seamlessly intervenes by selectively targeting distinct enzymes or receptors implicated in the pathogenesis of ailments such as neoplasms, insulin dysregulation, and viral invasions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose include a molecular formula of C9H15N3O5 and an average mass of 245.23 Da . It is soluble in Dichloromethane, Ethyl Acetate, and Methanol . The melting point is 108-109°C (lit.) .

Scientific Research Applications

1. Enzyme Inhibition and Affinity Purification

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose is used in the synthesis of biologically active compounds like 2,5-dideoxy-2,5-imino-d-mannitol, which are strong inhibitors of α- and β-glucosidases from various sources. Due to its structural similarity to β-D-fructofuranose, it's an efficient inhibitor of invertase from yeast. This compound has been employed in the affinity purification and characterization of invertase, highlighting its potential in biochemical research (Legler et al., 1993).

2. Interaction with D-fructose Transporter

This compound has been a subject of study for its interaction with the D-fructose transporter, GLUT5. Research on its epimerisation and functionalization led to the production of derivatives like 5-thio-D-fructose. These studies are crucial for understanding the biochemistry of sugar transport mechanisms in cells (Tatibouët et al., 2001).

3. Novel Ring Systems with Therapeutic Potential

5-Azido-5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranose, a derivative of this compound, was used to synthesize novel reversed nucleoside analogues, which are members of the 2,5-epoxyimidazo[1,5-a][1,3]diazocine and 5,8-epoxy[1,2,3]triazolo[1,5-a][1,3]diazocine systems. These novel ring systems show therapeutic potential, opening new avenues in medicinal chemistry (Ewing et al., 1999).

4. Synthesis of Open-chain D-fructose Derivatives

The compound plays a role in synthesizing open-chain analogues of D-fructose, which are substrates for bacterial polyol dehydrogenase. These analogues include 5,6-diazido-5,6-dideoxy and 5-azido-5,6-dideoxy-6-fluoro-D-fructose, demonstrating its utility in enzymology and metabolic studies (Hadwiger et al., 2000).

5. Copper(II) Complexes and Catalytic Properties

5-Azido-5-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose is used in the synthesis of binuclear copper(II) complexes. These complexes have been studied for their catalytic properties in catecholoxidase-like reactions, contributing to the understanding of enzyme mimics and catalysis (Gottschaldt et al., 2004).

properties

IUPAC Name

(5S,6S,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O5/c1-8(2)16-4-9(17-8)7(14)6(13)5(3-15-9)11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSFIJJRAZOESF-JAKMQLQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(C(C(CO2)N=[N+]=[N-])O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)N=[N+]=[N-])O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181452
Record name 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose

CAS RN

94801-01-1
Record name 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94801-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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